molecular formula C22H22N2O4 B5201974 2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone

2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone

Cat. No. B5201974
M. Wt: 378.4 g/mol
InChI Key: MKHOMPOGBOKQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EKI-785 and belongs to the family of indole-3-carbinol analogs.

Scientific Research Applications

2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory properties. These effects may contribute to its potential use in the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone in lab experiments include its potential anti-cancer and anti-inflammatory properties. Additionally, this compound has been shown to have low toxicity, which makes it a promising candidate for further study. However, the limitations of using this compound in lab experiments include the need for further study to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the study of 2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone. One potential direction is the further study of its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further study is needed to fully understand the mechanism of action of this compound and its potential side effects. Other potential future directions include the study of this compound for its potential use in the treatment of inflammatory diseases and the development of new analogs with improved properties.

Synthesis Methods

The synthesis of 2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone involves the reaction of 2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone with morpholine in the presence of a catalyst. This reaction results in the formation of the desired compound. The synthesis method has been optimized to improve the yield and purity of the final product.

properties

IUPAC Name

1-morpholin-4-yl-2-[1-(2-phenoxyethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-21(22(26)23-10-13-27-14-11-23)19-16-24(20-9-5-4-8-18(19)20)12-15-28-17-6-2-1-3-7-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHOMPOGBOKQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone

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